N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
The compound N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide features a hybrid structure combining an indole-ethylamine moiety linked via an acetamide group to a partially saturated cinnolinone ring.
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C20H22N4O2/c25-19(14-24-20(26)13-16-6-1-3-7-17(16)22-24)21-10-12-23-11-9-15-5-2-4-8-18(15)23/h2,4-5,8-9,11,13H,1,3,6-7,10,12,14H2,(H,21,25) |
InChI Key |
YZCGXXMCXOJAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves the coupling of an indole derivative with a cinnoline derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Hydrolysis and Acylation
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acid-catalyzed hydrolysis : Forms 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid and 2-(1H-indol-1-yl)ethylamine at 80–100°C in HCl (6M), achieving >85% conversion.
-
Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave the amide bond in aqueous buffers (pH 7.4, 37°C) .
Acylation reactions regenerate derivatives using acyl chlorides or anhydrides. For instance, reaction with acetyl chloride in pyridine produces N-acetylated analogs with yields >90% .
Reactivity of the Indole Moiety
The indole ring participates in electrophilic substitutions and alkylation:
Tetrahydrocinnoline Ketone Modifications
The 3-oxo group in the tetrahydrocinnoline unit undergoes reductions and nucleophilic additions:
-
Reduction : NaBH₄ in MeOH reduces the ketone to a secondary alcohol (20°C, 4 hr, 88% yield).
-
Grignard addition : Reaction with CH₃MgBr forms a tertiary alcohol (THF, −10°C, 1 hr, 75% yield) .
-
Condensation : Hydrazine derivatives form hydrazones (EtOH, reflux, 3 hr, 70–80% yield) .
Cyclization and Cross-Coupling Reactions
The compound’s structure facilitates intramolecular cyclization and metal-catalyzed coupling:
-
Palladium-catalyzed Suzuki coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), yielding biaryl derivatives (60–75% yields) .
-
Intramolecular cyclization : Under acidic conditions (H₂SO₄, 120°C), forms fused tetracyclic indole-cinnoline systems .
Stability Under Physiological Conditions
In vitro studies (pH 7.4 PBS, 37°C) show:
-
Half-life : 12.5 hr due to gradual hydrolysis of the amide bond .
-
Oxidative degradation : CYP450 enzymes metabolize the indole ring to hydroxylated products.
Comparative Reactivity of Structural Analogs
Data from related compounds highlight key trends:
Scientific Research Applications
Medicinal Chemistry and Antitumor Activity
One of the most significant applications of this compound is in the field of cancer therapeutics . Research has indicated that derivatives of indole compounds exhibit potent antitumor activity. Specifically, compounds similar to N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide have been shown to target solid tumors effectively.
Case Study: Antitumor Efficacy
A study published in a patent document highlighted the effectiveness of related indole derivatives against colon and lung tumors. These compounds demonstrated significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents for treating colorectal carcinoma and other solid tumors. The findings indicated that these compounds could serve as alternatives to existing chemotherapeutic agents like 5-fluorouracil, which often show limited efficacy against certain types of cancers .
Antimicrobial Properties
Another area of research focuses on the antimicrobial properties of indole derivatives. Indoles are known for their biological activities, including antifungal and antibacterial effects. The structural similarity of this compound to other indole derivatives suggests it may possess similar properties.
Research Insights
Recent studies have explored various N-substituted indole derivatives for their antimicrobial activities. For instance, a series of compounds were synthesized and tested against different microbial strains. Results indicated that certain derivatives exhibited significant antibacterial activity . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Biochemical Research Applications
The compound also plays a role in biochemical research , particularly in studies involving apoptosis and cell signaling pathways. Its structure allows it to interact with various biological targets.
Mechanistic Studies
In vitro studies have shown that certain derivatives induce apoptosis in cancer cells through caspase activation pathways. For example, one study found that specific indole derivatives increased caspase-3 and caspase-8 activity while having minimal effects on caspase-9 activity . This indicates a potential pathway for inducing programmed cell death selectively in cancer cells.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the cinnoline moiety may inhibit certain enzymes involved in inflammation and cancer progression . These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Core Structural Variations
Key Insight: Replacing indole with benzimidazole () may reduce CNS activity but enhance DNA interaction.
Substituent Effects on Bioactivity
- Hydroxy and Hydroxyimino Groups: Compounds like 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide () exhibit antioxidant activity due to radical scavenging by hydroxy groups .
- Adamantane Substituents: Adamantane-modified indoles () show enhanced lipophilicity and metabolic stability, which the target compound may lack due to its polar cinnolinone ring .
- The target compound’s acetamide linkage may limit this .
Acetylcholinesterase (AChE) Inhibition
Compounds like N-[2-(4-hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide () inhibit AChE, a target for Alzheimer’s therapy. The target compound’s indole-ethylacetamide core may similarly interact with AChE’s catalytic site, but the cinnolinone moiety’s steric effects could reduce potency .
Antioxidant Activity
2-(3-(Hydroxyimino)methyl-1H-indol-1-yl)acetamide derivatives () demonstrate significant antioxidant activity (IC50 values < 10 µM).
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Adapt protocols for analogous indole-acetamide derivatives. For example, reflux 2-chloroacetamide derivatives with indole-3-carbaldehyde oxime in DMF using potassium iodide and potassium carbonate as catalysts (8 hours, 80°C). Purify via recrystallization from ethanol and confirm purity via melting point, FT-IR, and NMR .
- Key Parameters : Monitor reaction time, solvent polarity (DMF preferred for nucleophilic substitution), and stoichiometric ratios. Yield optimization (e.g., 81–92% for similar compounds) requires controlled cooling and anhydrous conditions .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Workflow :
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for acetamide, NH stretch at ~3300 cm⁻¹) .
- 1H-NMR : Assign peaks for indole protons (δ 6.4–7.9 ppm), ethyl linker (δ 4.6–4.8 ppm, CH₂), and tetrahydrocinnolin protons (δ 2.4–3.0 ppm, CH₃/CH₂) .
- ESI-MS : Verify molecular ion [M⁺] and fragmentation patterns (e.g., m/z 307 for C₁₈H₁₇N₃O₂) .
Q. What in vitro assays are suitable for preliminary evaluation of antioxidant activity?
- Assays :
- FRAP : Measure Fe³⁺→Fe²⁺ reduction capacity at 593 nm. Compare to standards like ascorbic acid .
- DPPH : Quantify free radical scavenging via absorbance decay at 517 nm. IC₅₀ values <50 μM indicate high activity for indole-acetamide derivatives .
- Controls : Include Trolox or quercetin as positive controls and solvent blanks.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on indole or tetrahydrocinnolin) influence bioactivity?
- SAR Analysis :
- Indole Modifications : Electron-donating groups (e.g., methoxy at position 6) enhance antioxidant activity by stabilizing radical intermediates .
- Tetrahydrocinnolin Core : The 3-oxo group may facilitate hydrogen bonding with biological targets, as seen in similar cinnolinyl acetamides .
- Experimental Design : Synthesize derivatives with systematic substitutions and compare activities via dose-response curves and molecular docking.
Q. What computational methods can predict binding interactions between this compound and antioxidant enzymes (e.g., SOD, catalase)?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with NADPH oxidase or xanthine oxidase. Prioritize residues involved in hydrogen bonding (e.g., Lys, Asp) .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS/AMBER).
- Validation : Cross-reference with experimental IC₅₀ values and kinetic assays (e.g., enzyme inhibition kinetics).
Q. How can contradictions between in vitro and in vivo antioxidant data be resolved?
- Case Study : If FRAP/DPPH results (in vitro) conflict with in vivo oxidative stress markers (e.g., MDA levels), consider:
- Bioavailability : Evaluate pharmacokinetics (Cmax, Tmax) via HPLC-MS in plasma/tissue homogenates.
- Metabolite Activity : Test oxidized/reduced metabolites using hepatic microsomes .
- Statistical Tools : Apply multivariate analysis (PCA) to identify confounding variables (e.g., dosing frequency, metabolic clearance).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
